cis-4-Heptenal (CAS: 6728-31-0) is an unsaturated aliphatic aldehyde utilized in the flavor and fragrance industry to impart specific creamy, dairy, and buttery notes. Unlike saturated aldehydes that offer generic fatty profiles, the (Z)-isomer configuration at the C4 position yields an olfactory profile critical for dairy and bakery flavor formulations. In industrial procurement, it is selected for its exceptionally low odor detection threshold, which allows formulators to achieve target sensory profiles at parts-per-billion (ppb) dosing levels [1]. This potency makes it a cost-effective ingredient in commercial scale-up, provided strict isomeric purity is maintained.
Attempting to substitute cis-4-heptenal with its geometric isomer (trans-4-heptenal), structural analogs (trans-2-heptenal), or saturated counterparts (heptanal) results in formulation failures. Human olfactory receptors are stereospecific; while the cis-isomer delivers creamy notes, the trans-isomer and heptanal introduce harsh, rancid, or generic fatty off-notes [1]. Furthermore, structural differences drastically alter physicochemical behavior in food matrices. Linear-shaped analogs exhibit significantly higher binding affinities to plant proteins than the spherical cis-4-heptenal, leading to rapid flavor fade in high-protein formulations [2]. Consequently, procurement must strictly specify the (Z)-isomer to ensure sensory target achievement and shelf-life stability.
The commercial viability of a flavor compound is heavily dictated by its odor detection threshold, determining the required dosing concentration. Quantitative sensory analysis demonstrates that cis-4-heptenal possesses a detection threshold of 0.001 ppm (1 ppb) in aqueous systems. In contrast, its geometric isomer, trans-4-heptenal, has a threshold of 0.32 ppm (320 ppb) under identical conditions[1]. This 320-fold difference in sensory potency means that utilizing the pure cis-isomer requires drastically lower material inputs to achieve the same flavor impact, reducing cost-in-use and minimizing the risk of solvent overload in the final formulation.
| Evidence Dimension | Odor Detection Threshold (Aqueous) |
| Target Compound Data | 0.001 ppm (1 ppb) |
| Comparator Or Baseline | trans-4-heptenal (0.32 ppm / 320 ppb) |
| Quantified Difference | 320-fold lower detection threshold |
| Conditions | Aqueous matrix sensory evaluation |
A 320-fold higher potency allows formulators to use significantly less material, optimizing procurement budgets and preventing formulation dilution.
In plant-based foods, flavor compounds often bind to commercial protein isolates, resulting in 'flavor fade' which limits shelf-life. Physicochemical studies evaluating flavor-protein interactions reveal that the spatial configuration of heptenal isomers dictates their binding affinity. The spherical configuration of cis-4-heptenal results in a protein binding rate of 18.19%. Conversely, the linear-shaped trans-2-heptenal exhibits a significantly higher binding rate of 54.60% when exposed to commercial pea, soy, and whey protein isolates [1]. This quantitative advantage ensures that cis-4-heptenal remains highly volatile and organoleptically active in high-protein matrices.
| Evidence Dimension | Protein Binding Affinity |
| Target Compound Data | 18.19% binding |
| Comparator Or Baseline | trans-2-heptenal (54.60% binding) |
| Quantified Difference | 3-fold lower protein binding |
| Conditions | 5 mg/L flavor concentration in 1% w/v protein isolate solutions (pea, soy, lupin, whey) |
Low protein binding prevents flavor fade in plant-based and high-protein formulations, ensuring consistent product quality and extended shelf-life.
In the formulation of brown butter and dairy flavors, achieving a rich profile traditionally relied on high concentrations of diketones like diacetyl, which present volatility and occupational exposure concerns. Modern formulation strategies utilize cis-4-heptenal as a synergistic compound to achieve creamy notes at trace levels. Standard brown butter flavor libraries demonstrate that while diacetyl and acetoin are required at 3–6 ppm and 20–40 ppm respectively, cis-4-heptenal provides critical flavor rounding at concentrations of 0.01–0.05 ppm [1]. This allows flavorists to reduce overall diketone dependency while maintaining the full-bodied dairy profile, making cis-4-heptenal a high-efficiency procurement target.
| Evidence Dimension | Required Formulation Dosing Concentration |
| Target Compound Data | cis-4-heptenal (0.01–0.05 ppm) |
| Comparator Or Baseline | Diacetyl / Acetoin baselines (3–40 ppm) |
| Quantified Difference | 100x to 1000x lower dosing requirement for flavor rounding |
| Conditions | Standard brown butter flavor compound library formulation |
Enables the creation of premium dairy flavors with significantly lower diketone concentrations, improving safety profiles and cost-in-use.
Due to its exceptionally low protein binding affinity (18.19%) compared to linear aldehydes, cis-4-heptenal is the premier choice for flavoring plant-based dairy products formulated with pea or soy protein isolates. It resists flavor fade, ensuring that vegan milks and cheeses retain their characteristic creamy, buttery notes throughout their shelf-life[1].
In industrial bakery formulations where occupational exposure to high levels of diacetyl is a concern, cis-4-heptenal serves as a critical high-impact flavor rounder. Effective at trace concentrations (0.01–0.05 ppm), it imparts essential rich and creamy notes, allowing for a significant reduction in total diketone usage without compromising the sensory profile [2].
Beyond food applications, the olfactory properties of cis-4-heptenal are utilized in fine fragrances to impart subtle creaminess. Its high potency (0.001 ppm detection threshold) makes it a cost-effective modifier in vanilla and balsamic fragrance bases, providing depth that generic saturated aldehydes cannot achieve [3].
Flammable;Irritant